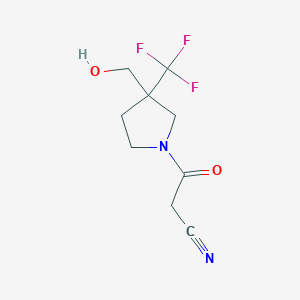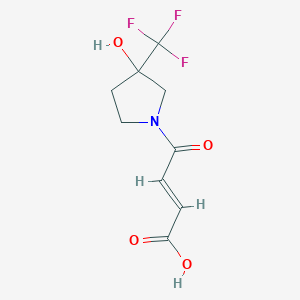
2-Amino-1-(3a-(Hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-on
Übersicht
Beschreibung
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biologische Pufferung
Tris(hydroxymethyl)aminomethan: , allgemein bekannt als Tris-Base, ist ein Derivat dieser Verbindung und spielt eine entscheidende Rolle als biologischer Puffer . Es wird häufig in der Formulierung von Puffern wie Tris-Acetat-EDTA (TAE) und Tris-Borat-EDTA (TBE) verwendet, die essentiell sind, um den pH-Wert im physiologischen Bereich (pH 7-9) zu halten, der für die meisten Lebewesen gilt .
Klinische Forschung
In der klinischen Forschung wird Tris-Base zur Herstellung von Standard-pH-Lösungen verwendet, die mit biologischen Flüssigkeiten kompatibel sind. Sein optimaler pKa-Wert von 8,1 macht es für eine Vielzahl klinischer Anwendungen geeignet, einschließlich diagnostischer Tests .
Mikrobiologie
Mikrobiologische Studien erfordern häufig präzise pH-Bedingungen für das Wachstum und die Untersuchung von Mikroorganismen. Tris-Base wird verwendet, um Medien und andere Lösungen herzustellen, bei denen die Aufrechterhaltung eines stabilen pH-Werts für die Stabilität der mikrobiellen Kultur entscheidend ist .
Molekularbiologie
Tris-Base ist eine Komponente des Tris-EDTA (TE)-Puffers, der in der Molekularbiologie weit verbreitet ist für die Extraktion und Reinigung von DNA und RNA. Es trägt dazu bei, die Integrität von Nukleinsäuren während des Extraktionsprozesses zu erhalten .
Proteinbiochemie
In der Proteinbiochemie wird Tris-Base verwendet, um Puffersysteme zu erstellen, die für die Untersuchung von Proteinstrukturen und -funktionen geeignet sind. Es ist jedoch wichtig zu beachten, dass Tris die Aktivität bestimmter Enzyme beeinträchtigen kann, daher muss seine Verwendung in diesen Anwendungen sorgfältig berücksichtigt werden .
Pharmazeutische Prüfung
Die Verbindung wird auch als Referenzstandard in der pharmazeutischen Prüfung verwendet, um die Genauigkeit analytischer Methoden und die Qualität pharmazeutischer Produkte zu gewährleisten .
Wirkmechanismus
Target of Action
Compounds like “2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of Action
The compound might interact with its target by binding to a specific site, altering the target’s structure or function. This can lead to a change in the biological process that the target is involved in .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction with the enzyme could alter the pathway’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological process that it affects. This could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby influencing the activity of these enzymes.
Cellular Effects
The effects of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function. The compound’s metabolism involves both phase I and phase II reactions, including oxidation, reduction, and conjugation processes .
Transport and Distribution
The transport and distribution of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular location.
Eigenschaften
IUPAC Name |
1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(13)11(16)14-6-10-4-2-3-5-12(10,7-14)8-15/h9-10,15H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZIUUBQSGFZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCCC2(C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















